![molecular formula C12H14OS2 B14418784 2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone CAS No. 83075-05-2](/img/structure/B14418784.png)
2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone is an organic compound that features a phenyl group attached to an ethanone moiety, which is further substituted with a 2-methyl-1,3-dithiolan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone typically involves the reaction of a phenyl ethanone derivative with a dithiolane compound. One common method involves the use of 1,2-ethanedithiol and a phenyl ethanone derivative in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dithiolane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted dithiolane derivatives.
Applications De Recherche Scientifique
2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone involves its interaction with various molecular targets. The dithiolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiolane: A similar compound with a dithiolane ring but without the phenyl ethanone moiety.
1,3-Dithiane: Another related compound with a six-membered ring containing two sulfur atoms.
Uniqueness
2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone is unique due to the presence of both the phenyl ethanone and dithiolane moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
83075-05-2 |
|---|---|
Formule moléculaire |
C12H14OS2 |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
2-(2-methyl-1,3-dithiolan-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C12H14OS2/c1-12(14-7-8-15-12)9-11(13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Clé InChI |
XIDQUTSKKIKAMK-UHFFFAOYSA-N |
SMILES canonique |
CC1(SCCS1)CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


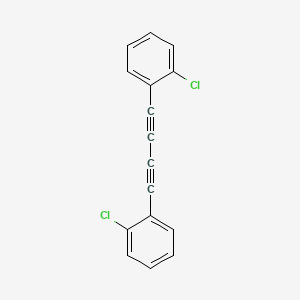
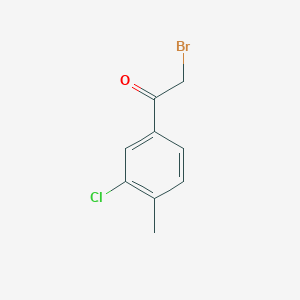
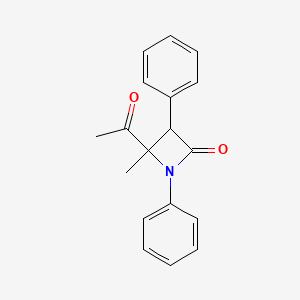
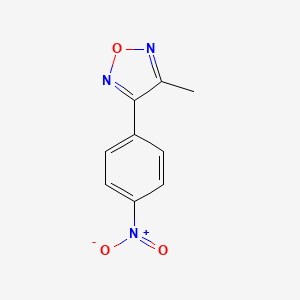
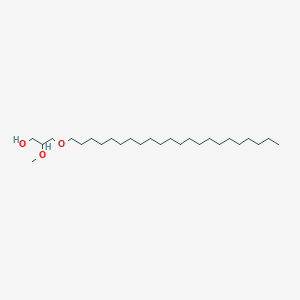
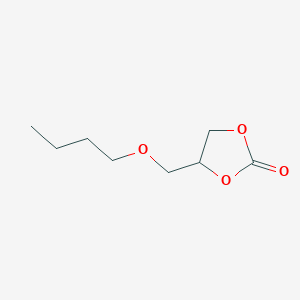
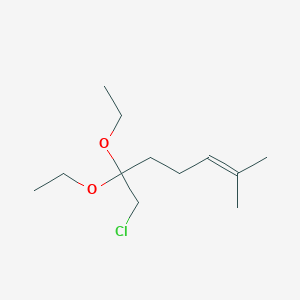

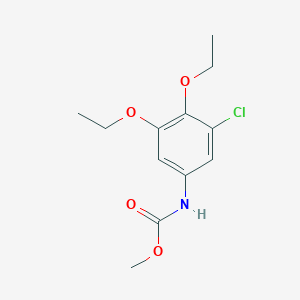

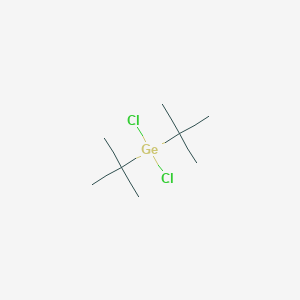
![4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate](/img/structure/B14418762.png)
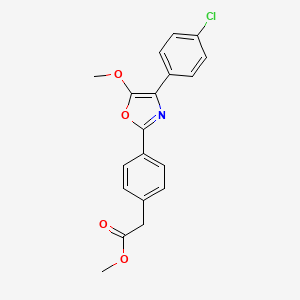
![2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14418770.png)
